4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C23H16BrCl2N3O4 and a molecular weight of 549.212 g/mol . This compound is notable for its unique structure, which includes bromobenzoyl, dichlorobenzoate, and carbohydrazonoyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. The process generally includes:
Formation of 3-Bromobenzoyl Chloride: This is achieved by reacting 3-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 3-Bromobenzoyl Hydrazide: The 3-bromobenzoyl chloride is then reacted with hydrazine hydrate to form 3-bromobenzoyl hydrazide.
Formation of the Final Compound: The 3-bromobenzoyl hydrazide is then reacted with 2,4-dichlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the synthesis process in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Oxidation and Reduction: Specific oxidizing or reducing agents would be required, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis would yield the corresponding carboxylic acid and alcohol, while substitution reactions would yield derivatives with different functional groups.
Scientific Research Applications
4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is not well-understood. its structure suggests that it may interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 4-(2-(((3-Bromobenzoyl)amino)acetyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
CAS No. |
764656-96-4 |
---|---|
Molecular Formula |
C23H16BrCl2N3O4 |
Molecular Weight |
549.2 g/mol |
IUPAC Name |
[4-[(E)-[[2-[(3-bromobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H16BrCl2N3O4/c24-16-3-1-2-15(10-16)22(31)27-13-21(30)29-28-12-14-4-7-18(8-5-14)33-23(32)19-9-6-17(25)11-20(19)26/h1-12H,13H2,(H,27,31)(H,29,30)/b28-12+ |
InChI Key |
MKEGYHGYXVDYIE-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.